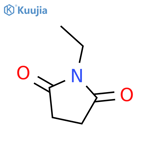

Cas no 1121-07-9 (N-Methylsuccinimide)

N-Methylsuccinimide 化学的及び物理的性質

名前と識別子

-

- 1-Methylpyrrolidine-2,5-dione

- 1-METHYL-2,5-PYRROLIDINEDIONE

- 1-methyl-5-pyrrolidinedione

- 1-Methyl-pyrrolidine-2,5-dione

- 2,5-Pyrrolidinedione,1-methyl-

- N-Methylsuccinimid

- Succinimide, N-methyl-

- N-Methylsuccinimide

- 2,5-Pyrrolidinedione, 1-methyl-

- N-METHYL SUCCINIMIDE

- KYEACNNYFNZCST-UHFFFAOYSA-N

- AK138236

- KSC492S6N

- 1-methylazolidine-2,5-dione

- NSC11324

- STL444522

- DS-5966

- AC-15701

- DTXSID40149902

- AKOS002845657

- Q27462406

- NSC 11324

- InChI=1/C5H7NO2/c1-6-4(7)2-3-5(6)8/h2-3H2,1H

- AMY228

- NSC-11324

- FT9GT286W2

- 1121-07-9

- NS00123033

- AI3-07107

- J-002708

- SCHEMBL27941

- N-Methylsuccinimide, 99%

- FT-0608047

- A894650

- D70368

- N-METHYL-2,5-PYRROLIDINEDIONE

- UNII-FT9GT286W2

- M2207

- CS-0151201

- EN300-211529

- CHEMBL317929

- MFCD00005517

- DB-041043

- 1-Methyl-2,5-pyrrolidinedione; N-Methyl-2,5-pyrrolidinedione; NSC 11324

-

- MDL: MFCD00005517

- インチ: 1S/C5H7NO2/c1-6-4(7)2-3-5(6)8/h2-3H2,1H3

- InChIKey: KYEACNNYFNZCST-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])([H])C([H])([H])C(N1C([H])([H])[H])=O

- BRN: 110534

計算された属性

- せいみつぶんしりょう: 113.04800

- どういたいしつりょう: 113.048

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 37.4

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: エチルエーテル、石油エーテル、エタノールまたはアセトンからなる針状結晶。

- 密度みつど: 1.2416 (rough estimate)

- ゆうかいてん: 68.0 to 72.0 deg-C

- ふってん: 235°C(lit.)

- フラッシュポイント: 234-235°C

- 屈折率: 1.4790 (estimate)

- PSA: 37.38000

- LogP: -0.29690

- かんど: Moisture Sensitive

- ようかいせい: それはエーテル、水、エタノールに可溶である。

N-Methylsuccinimide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 22-36/37/38-41

- セキュリティの説明: S26-S36/37

- RTECS番号:UY1028650

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

- セキュリティ用語:S26-36/37

- リスク用語:R22

N-Methylsuccinimide 税関データ

- 税関コード:2925190090

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-Methylsuccinimide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-211529-0.5g |

1-methylpyrrolidine-2,5-dione |

1121-07-9 | 0.5g |

$24.0 | 2023-09-16 | ||

| TRC | M329425-5000mg |

N-Methylsuccinimide |

1121-07-9 | 5g |

$385.00 | 2023-05-17 | ||

| Chemenu | CM247772-100g |

1-Methylpyrrolidine-2,5-dione |

1121-07-9 | 95% | 100g |

$252 | 2021-08-04 | |

| TRC | M329425-10g |

N-Methylsuccinimide |

1121-07-9 | 10g |

$770.00 | 2023-05-17 | ||

| Chemenu | CM247772-100g |

1-Methylpyrrolidine-2,5-dione |

1121-07-9 | 95% | 100g |

$318 | 2023-02-19 | |

| TRC | M329425-5g |

N-Methylsuccinimide |

1121-07-9 | 5g |

$ 315.00 | 2022-06-03 | ||

| Enamine | EN300-211529-0.05g |

1-methylpyrrolidine-2,5-dione |

1121-07-9 | 0.05g |

$19.0 | 2023-09-16 | ||

| Enamine | EN300-211529-0.1g |

1-methylpyrrolidine-2,5-dione |

1121-07-9 | 0.1g |

$19.0 | 2023-09-16 | ||

| eNovation Chemicals LLC | D747124-100g |

N-Methylsuccinimide |

1121-07-9 | 97% | 100g |

$190 | 2024-06-07 | |

| Enamine | EN300-211529-5g |

1-methylpyrrolidine-2,5-dione |

1121-07-9 | 5g |

$48.0 | 2023-09-16 |

N-Methylsuccinimide 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- Valuable new platform chemicals obtained by valorisation of a model succinic acid and bio-succinic acid with an ionic liquid and high-pressure carbon dioxide, Green Chemistry, 2017, 19(17), 4048-4060

N-Methylsuccinimide Raw materials

- 1H-Imidazolium,3-ethyl-1-methyl-

- N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide

- 5-hydroperoxy-1-methyl-2-Pyrrolidinone

- butanedioic acid

N-Methylsuccinimide Preparation Products

N-Methylsuccinimide 関連文献

-

Dhananjay S. Nipate,Vikki N. Shinde,Krishnan Rangan,Anil Kumar Org. Biomol. Chem. 2021 19 4910

-

Daniel Silva,Ewa Bogel-?ukasik Green Chem. 2017 19 4048

-

3. Acid-induced dimerization of 3-(1H-indol-3-yl)maleimides. Formation of cyclopentindole derivativesJan Bergman,Tomasz Janosik,Eva Koch,Benjamin Pelcman J. Chem. Soc. Perkin Trans. 1 2000 2615

-

Karthik S.,Suriyaprabha R.,Vinoth M.,Srither S. R.,Manivasakan P.,Rajendran V.,Suresh Valiyaveettil RSC Adv. 2017 7 41763

-

5. Generation and Diels–Alder reactions of 3-acyl-3-pyrroline-2,5-dionesMichael L. Durrant,Eric J. Thomas J. Chem. Soc. Perkin Trans. 1 1984 901

-

Y. Zhang,Z. B. He,L. Xue,D. M. Chu,J. Mu RSC Adv. 2016 6 12850

-

Jie Sun,Suming Chen,Huihui Liu,Caiqiao Xiong,Jiyun Wang,Xiaobo Xie,Jinjuan Xue,Penglei Chen,Zongxiu Nie RSC Adv. 2016 6 99714

-

Jing-Hui Lv,Xian-Yong Wei,Ying-Hua Wang,Tie-Min Wang,Jing Liu,Dong-Dong Zhang,Zhi-Min Zong RSC Adv. 2016 6 11952

-

Thanphat Thaima,Arife Yazici,Chiramet Auranwiwat,Anthony C. Willis,Uta Wille,Thunwadee Limtharakul,Stephen. G. Pyne Org. Biomol. Chem. 2021 19 259

-

Y. Zhang,Z. B. He,L. Xue,D. M. Chu,J. Mu RSC Adv. 2016 6 12850

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

N-Methylsuccinimideに関する追加情報

N-Methylsuccinimide (CAS No. 1121-07-9): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

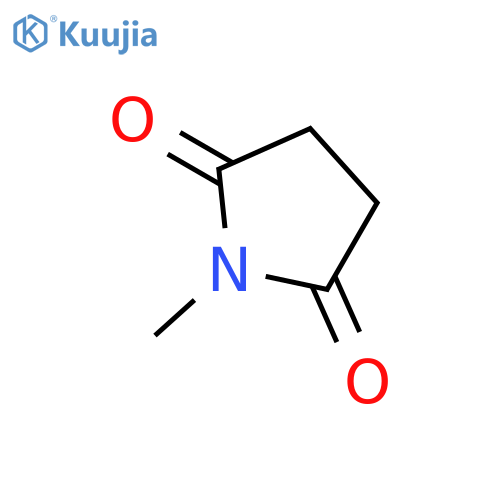

N-Methylsuccinimide (CAS No. 1121-07-9) is a significant intermediate in the field of chemical biology and medicinal chemistry, renowned for its structural versatility and reactivity. This compound, featuring a succinimide core with a methyl substituent, has garnered considerable attention due to its utility in the synthesis of various pharmacologically active molecules. Its unique chemical properties make it a valuable building block for the development of novel therapeutic agents.

The molecular structure of N-Methylsuccinimide consists of a five-membered lactam ring, which is a key feature contributing to its reactivity. This ring system allows for facile participation in nucleophilic substitution reactions, making it an ideal candidate for introducing diverse functional groups into complex molecular frameworks. The presence of the methyl group at the nitrogen position enhances its stability while maintaining sufficient electrophilicity for further derivatization.

In recent years, N-Methylsuccinimide has been extensively studied for its role in the synthesis of bioactive compounds. One notable application is in the development of protease inhibitors, where its ability to form stable amide bonds makes it an excellent scaffold for designing molecules that target specific enzymatic pathways. For instance, researchers have leveraged its reactivity to create inhibitors of caspase enzymes, which are crucial regulators of apoptosis and have implications in cancer therapy.

Moreover, N-Methylsuccinimide has found utility in the field of drug discovery as a precursor for heterocyclic compounds. Heterocycles are a cornerstone of modern pharmaceuticals, often serving as the core structure in many drugs due to their ability to mimic natural biological molecules and interact with biological targets. The succinimide moiety in N-Methylsuccinimide provides a robust platform for constructing such heterocycles, enabling the creation of molecules with tailored pharmacological properties.

Recent advancements in synthetic methodologies have further expanded the applications of N-Methylsuccinimide. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce various substituents into the molecule efficiently. These techniques have allowed chemists to access novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.

The compound's significance extends beyond its role as a synthetic intermediate. It has also been investigated for its potential in materials science, particularly in the development of functional polymers. The incorporation of N-Methylsuccinimide units into polymer backbones can impart unique properties such as increased thermal stability and biodegradability, making it a promising candidate for advanced material applications.

In conclusion, N-Methylsuccinimide (CAS No. 1121-07-9) is a multifaceted compound with broad applications in chemical biology and medicinal chemistry. Its structural features and reactivity make it an indispensable tool for synthesizing bioactive molecules, including protease inhibitors and heterocyclic drugs. As research continues to uncover new synthetic strategies and applications, the importance of this compound is likely to grow even further.

1121-07-9 (N-Methylsuccinimide) 関連製品

- 2687-91-4(N-Ethylpyrrolidinone)

- 3352-87-2(N,N-Diethyldodecanamide)

- 1888-91-1(N-Acetylcaprolactam)

- 2687-94-7(1-Octyl-2-pyrrolidone)

- 2687-96-9(1-Dodecyl-2-pyrrolidinone)

- 59227-89-3(Laurocapram)

- 996-97-4(N,N-Diethyloctanamide)

- 3470-98-2(1-Butylpyrrolidin-2-one)

- 872-50-4(N-Methylpyrrolidone)

- 2556-73-2(N-Methylcaprolactam)